molecular formula C14H12ClN3O4S B7601000 N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide

N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide

Cat. No.: B7601000
M. Wt: 353.8 g/mol
InChI Key: YRPXLWZSVWZTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide: is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamoyl group, a chloro substituent, and a sulfamoyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then further reacted under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine or pyridine .

Industrial Production Methods: For industrial production, the synthesis pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient solvents and catalysts. For example, palladium on activated carbon can be used as a catalyst in the reduction steps .

Chemical Reactions Analysis

Types of Reactions: N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines.

Scientific Research Applications

Chemistry: In chemistry, N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating more complex molecules .

Biology and Medicine: It can be used in the development of pharmaceuticals and as a research tool to study biochemical pathways .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for use in high-temperature processes .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide is unique due to the presence of both chloro and sulfamoyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and reactivity under various conditions .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-4-chloro-3-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4S/c15-11-6-3-9(7-12(11)23(17,21)22)14(20)18-10-4-1-8(2-5-10)13(16)19/h1-7H,(H2,16,19)(H,18,20)(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPXLWZSVWZTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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